Valibose

Description

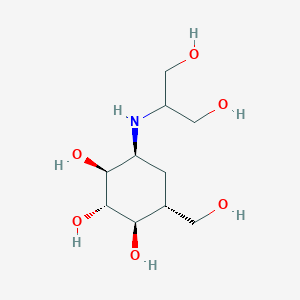

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO6 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

(1R,2S,3S,4S,6R)-4-(1,3-dihydroxypropan-2-ylamino)-6-(hydroxymethyl)cyclohexane-1,2,3-triol |

InChI |

InChI=1S/C10H21NO6/c12-2-5-1-7(11-6(3-13)4-14)9(16)10(17)8(5)15/h5-17H,1-4H2/t5-,7+,8-,9+,10+/m1/s1 |

InChI Key |

LWJUMCBIHCZWBT-JTBFQXKRSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1NC(CO)CO)O)O)O)CO |

Canonical SMILES |

C1C(C(C(C(C1NC(CO)CO)O)O)O)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Valibose |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Voglibose in Glucose Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voglibose, a potent synthetic α-glucosidase inhibitor, has emerged as a cornerstone in the management of type 2 diabetes mellitus, primarily by targeting postprandial hyperglycemia. Its unique mechanism of action, centered on the competitive and reversible inhibition of carbohydrate-digesting enzymes in the small intestine, offers a distinct therapeutic advantage. This technical guide provides a comprehensive overview of the core mechanism of voglibose in glucose metabolism, detailing its enzymatic interactions, physiological effects, and the experimental methodologies used to elucidate its function.

Primary Mechanism of Action: α-Glucosidase Inhibition

The principal therapeutic effect of voglibose stems from its role as a competitive inhibitor of α-glucosidase enzymes located in the brush border of the small intestine. These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in carbohydrate digestion—the breakdown of disaccharides and oligosaccharides into absorbable monosaccharides like glucose.

By reversibly binding to the active sites of these enzymes, voglibose effectively delays the digestion and subsequent absorption of carbohydrates from the diet.[1][2] This action does not alter the total amount of carbohydrate absorbed but rather slows the rate of glucose entry into the bloodstream, thereby blunting the sharp post-meal spikes in blood glucose levels that are characteristic of type 2 diabetes.[2][3]

Quantitative Data on α-Glucosidase Inhibition

The inhibitory potency of voglibose against various α-glucosidase enzymes has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Enzyme Target | IC50 Value | Source |

| Sucrase | 3.9 nM | [4][5] |

| Maltase | 6.4 nM | [4][5] |

| Rat Isomaltase | 0.16 µM | [3] |

| Rat Sucrase | 0.07 µM | [3] |

| Human Lysosomal α-glucosidase | 5.6 µM | [3] |

Diagram: Voglibose Mechanism of Action

Caption: Competitive inhibition of α-glucosidase by voglibose.

Secondary Mechanisms and Physiological Effects

Beyond its primary role in delaying carbohydrate digestion, voglibose exerts several other beneficial effects on glucose metabolism.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

Clinical and preclinical studies have demonstrated that voglibose administration leads to an increase in the secretion of glucagon-like peptide-1 (GLP-1).[6][7] GLP-1 is an incretin hormone released from L-cells in the lower gastrointestinal tract in response to the presence of undigested nutrients. By delaying carbohydrate digestion, voglibose ensures that more undigested carbohydrates reach the distal small intestine and colon, stimulating these L-cells to release GLP-1.[6][7]

The elevated levels of active GLP-1 contribute to improved glycemic control through several mechanisms:

-

Enhanced glucose-dependent insulin secretion: GLP-1 stimulates the pancreatic β-cells to release insulin in response to elevated blood glucose levels.

-

Suppression of glucagon secretion: It inhibits the release of glucagon from pancreatic α-cells, thereby reducing hepatic glucose production.

-

Delayed gastric emptying: GLP-1 slows down the rate at which food leaves the stomach, further contributing to a more gradual rise in postprandial blood glucose.

One study in ob/ob mice showed that chronic treatment with voglibose led to a 1.9- to 4.1-fold increase in active GLP-1 circulation.[1] Another study in KKAy mice demonstrated that voglibose significantly enhanced GLP-1 secretion by 124% at baseline and 94% at 15 minutes after an oral glucose load.[6]

Diagram: Voglibose and GLP-1 Secretion Pathway

Caption: Voglibose-mediated stimulation of GLP-1 secretion.

Modulation of Gut Microbiota

The delivery of undigested carbohydrates to the colon also influences the composition and metabolic activity of the gut microbiota. Studies have shown that voglibose treatment can alter the gut microbial landscape, often leading to an increase in the abundance of beneficial bacteria that produce short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate.[6] These SCFAs have been linked to various health benefits, including improved gut barrier function, reduced inflammation, and enhanced insulin sensitivity.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This assay is fundamental for determining the inhibitory potential of compounds like voglibose against α-glucosidase enzymes.

Materials:

-

α-Glucosidase enzyme from Saccharomyces cerevisiae (e.g., 0.5 U/mL in phosphate buffer)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate (e.g., 5 mM in phosphate buffer)

-

Voglibose standard solutions of varying concentrations

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (e.g., 0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 50 µL of voglibose solution (or buffer for control) to the wells of a 96-well microplate.

-

Add 100 µL of the α-glucosidase enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a further 15-20 minutes.

-

Stop the reaction by adding 100 µL of sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the voglibose concentration.

Diagram: In Vitro α-Glucosidase Inhibition Assay Workflow

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

In Vivo Assessment of GLP-1 Secretion in a Murine Model

This protocol outlines a typical oral glucose tolerance test (OGTT) in mice to evaluate the effect of voglibose on GLP-1 secretion.

Materials:

-

Male KKAy mice (or other suitable diabetic model)

-

Voglibose (e.g., 1 mg/kg body weight)

-

D-glucose solution (e.g., 2 g/kg body weight)

-

DPP-4 inhibitor (to prevent GLP-1 degradation in blood samples)

-

Blood collection supplies (e.g., capillary tubes)

-

ELISA kit for active GLP-1 measurement

Procedure:

-

Acclimatize the mice and house them under standard conditions.

-

Administer voglibose (or vehicle for the control group) daily by oral gavage for a specified period (e.g., 8 weeks).[6]

-

For the OGTT, fast the mice overnight.

-

Administer voglibose (or vehicle) orally.

-

After a set time (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein or retro-orbital sinus into a tube containing a DPP-4 inhibitor.

-

Immediately administer the D-glucose solution orally.

-

Collect subsequent blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) into tubes with a DPP-4 inhibitor.

-

Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

-

Measure the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

Analysis of Gut Microbiota Composition

This protocol provides a general workflow for assessing changes in the gut microbiota following voglibose treatment using 16S rRNA gene sequencing.

Materials:

-

Fecal samples from voglibose-treated and control animals

-

DNA extraction kit

-

Primers for amplifying the V3-V4 hypervariable region of the 16S rRNA gene

-

PCR reagents

-

Next-generation sequencing platform (e.g., Illumina MiSeq)

-

Bioinformatics software for data analysis (e.g., QIIME, mothur)

Procedure:

-

Collect fecal samples at baseline and after the treatment period and store them at -80°C.

-

Extract total microbial DNA from the fecal samples using a commercial DNA extraction kit.

-

Amplify the V3-V4 region of the 16S rRNA gene using PCR with specific primers.

-

Purify the PCR products and prepare a sequencing library.

-

Sequence the libraries on a next-generation sequencing platform.

-

Process the raw sequencing data to remove low-quality reads and chimeras.

-

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%).

-

Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

-

Analyze the microbial diversity (alpha and beta diversity) and the relative abundance of different bacterial taxa between the voglibose-treated and control groups.

Conclusion

The mechanism of action of voglibose in glucose metabolism is multifaceted. Its primary role as a competitive inhibitor of intestinal α-glucosidases directly addresses postprandial hyperglycemia, a key therapeutic target in type 2 diabetes. Furthermore, its secondary effects on stimulating GLP-1 secretion and modulating the gut microbiota provide additional metabolic benefits. The experimental protocols detailed in this guide serve as a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of voglibose and other α-glucosidase inhibitors. A thorough understanding of these mechanisms and methodologies is crucial for the continued development of effective strategies for the management of metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Voglibose Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. agilent.com [agilent.com]

- 5. bepls.com [bepls.com]

- 6. jmpas.com [jmpas.com]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

synthesis and chemical characterization of Voglibose

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Voglibose

Introduction

Voglibose is a potent synthetic α-glucosidase inhibitor used extensively in the management of type 2 diabetes mellitus.[1][2] Chemically designated as (1S,2S,3R,4S,5S)-5-[(1,3-dihydroxy-2-propyl)amino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol, it is a derivative of valiolamine.[2][3] By competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine, Voglibose delays the digestion and absorption of carbohydrates. This mechanism effectively mitigates postprandial hyperglycemia, a critical factor in the progression of diabetic complications.[2][4][5] Developed by Takeda Pharmaceutical, Voglibose has become a cornerstone therapy in several countries, valued for its efficacy and favorable safety profile compared to other agents in its class.[3][6]

This technical guide provides a comprehensive overview of the synthetic pathways developed for Voglibose and the analytical methodologies employed for its chemical characterization. It is intended for researchers, scientists, and professionals in drug development who require detailed experimental protocols and comparative analytical data.

Synthesis of Voglibose

The synthesis of Voglibose is a significant challenge due to the presence of multiple stereocenters and functional groups.[6] Various strategies have been developed, evolving from microbial processes to more concise and efficient asymmetric chemical syntheses.

1. Early Synthetic Approaches

Initial methods for producing Voglibose's precursors relied on microbial processes. For instance, the conversion of validamycin to valienamine, a key intermediate, was achieved through microbial cultures. Subsequent chemical steps would then lead to valiolamine and finally Voglibose.[7] However, these methods faced challenges in terms of yield, purification, and the use of toxic reagents like sodium cyanoborohydride, rendering them less suitable for large-scale industrial production.[7]

2. Asymmetric Chemical Synthesis

More recent and efficient approaches focus on asymmetric synthesis, allowing for precise control over the stereochemistry of the final product. A notable concise synthesis produces (+)-Voglibose in just seven steps from an O-arylated lactic acid derivative.[6][8] This strategy leverages a chiral auxiliary that not only directs the stereoselective formation of the target but is also incorporated into the final molecular skeleton, aligning with the principles of atom economy.[9]

A key step in this pathway is the oxidative dearomatization of a phenol derivative using a hypervalent iodine reagent, which efficiently creates a functionalized dienone intermediate.[6][9] This is followed by a series of stereoselective transformations, including epoxidations and an aza-Michael addition, to construct the five contiguous stereocenters of the Voglibose molecule.[6]

Chemical Characterization

The chemical characterization of Voglibose is essential for quality control and formulation development. Due to its structure, which lacks a significant UV chromophore, specialized analytical techniques are often required.[4][10]

Physicochemical Properties

Voglibose is a white, crystalline powder that is sweet-tasting and odorless.[3] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₁NO₇ | [3][11] |

| Molecular Weight | 267.28 g/mol | [3][11] |

| Melting Point | 163 - 167 °C | [11][12] |

| pKa | 7.46, 12.46 | [13] |

| Solubility | Easily soluble in water and acetic acid; sparingly soluble in methanol and ethanol; almost insoluble in ether. | [3] |

Spectroscopic Analysis

-

UV-Visible Spectroscopy: Direct UV analysis of Voglibose is challenging due to its poor absorption in the UV range.[14] To overcome this, derivatization methods are employed. A common method involves reaction with sodium periodate and taurine, which produces a derivative that can be detected spectrophotometrically, typically at a λmax of 282 nm.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary techniques used to confirm the chemical structure of Voglibose. While detailed spectral assignments are specific to the solvent and instrument conditions, NMR is crucial for verifying the stereochemistry and identifying impurities during synthesis and quality control.[16][17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups present in the Voglibose molecule. The spectrum would prominently feature strong, broad absorptions corresponding to O-H stretching of the multiple hydroxyl groups and N-H stretching of the secondary amine.

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of Voglibose, especially in biological matrices.[13][18]

| Parameter | Value | Reference |

| Ionization Mode | Positive | [13] |

| Parent Ion (Q1) [M+H]⁺ | m/z 268.1 | [13] |

| Product Ion (Q3) | m/z 92.3 | [13] |

| Declustering Potential | 51 V | [13] |

| Collision Energy | 31 V | [13] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification of Voglibose in bulk drug and pharmaceutical formulations.[18] Various methods have been developed utilizing different columns, mobile phases, and detection techniques.

The table below summarizes various reported HPLC methods, highlighting the versatility of this technique for Voglibose analysis.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |

| Agilent TC C18 (250x4.6mm, 5µm) | Acetonitrile:Water (20:80 v/v) | 1.0 | UV at 272 nm | 3.17 | [19] |

| Zodiac C18 (250x4.6mm, 5µm) | Methanol:Acetonitrile (75:25 v/v) | 1.0 | UV at 215 nm | ~3.0 | [1] |

| C18 (250x4.6mm, 5µm) | Acetonitrile:Water (50:50 v/v) | 0.5 | Refractive Index (RI) | 3.26 | [10] |

| Restek Pinnacle II Amino (250x4.6mm, 5µm) | Sodium Phosphate Buffer (20mM, pH 6.5):Acetonitrile (37:63) | 0.6 | Fluorescence (λex: 350nm, λem: 430nm) with post-column derivatization | 21.25 | [20] |

Experimental Protocols

Protocol 1: RP-HPLC with UV Detection

This protocol is based on a validated stability-indicating HPLC method.[19]

-

Preparation of Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and water in a 20:80 volume ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 10-15 minutes.

-

Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Voglibose reference standard and transfer it to a 100 mL volumetric flask. Add approximately 25 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then make up the volume to the mark with the mobile phase.

-

Preparation of Sample Solution:

-

Weigh and finely powder 20 Voglibose tablets (e.g., 0.3 mg strength).

-

Accurately weigh a quantity of the powder equivalent to 0.3 mg of Voglibose and transfer it to a 10 mL volumetric flask.

-

Add 5 mL of the mobile phase and sonicate for 10 minutes.

-

Make up the volume to the mark with the mobile phase.

-

Filter the resulting solution through a 0.45 µm membrane filter before injection.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV-Vis detector.

-

Column: Agilent TC C18 (250 x 4.6 mm, 5µm).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 272 nm.

-

Injection Volume: 20 µL.

-

Temperature: Ambient.

-

-

Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Voglibose in the sample by comparing the peak area with that of the standard.

Protocol 2: HPLC with Post-Column Derivatization and Fluorescence Detection

This protocol is adapted for high-sensitivity analysis, as Voglibose itself is not fluorescent.[15][20]

-

Preparation of Mobile Phase: Prepare a mixture of 20 mM Sodium Phosphate buffer (adjusted to pH 6.5) and acetonitrile in a 37:63 ratio. Filter and degas.

-

Preparation of Post-Column Reagent: Dissolve 6.25 g of Taurine and 2.56 g of Sodium Periodate in 1000 mL of water.

-

Sample Preparation: Crush 5 tablets and suspend the powder in 25 mL of the mobile phase. Sonicate for 10 minutes, then filter the liquid through a 0.45 µm filter.

-

Chromatographic and Post-Column Conditions:

-

Instrument: HPLC system equipped with a fluorescence detector and a post-column reaction system (e.g., Pickering PCX).

-

Column: Restek Pinnacle II Amino (250 x 4.6 mm, 5 µm).

-

Column Temperature: 35 °C.

-

Mobile Phase Flow Rate: 0.6 mL/min.

-

Injection Volume: 50 µL.

-

Post-Column Reagent Flow Rate: 0.6 mL/min.

-

Reactor Temperature: 100 °C.

-

Detection: Fluorescence detector set to an excitation wavelength (λex) of 350 nm and an emission wavelength (λem) of 430 nm.

-

-

Procedure: Inject the prepared sample. The eluting Voglibose is mixed with the post-column reagent and heated in the reactor to form a fluorescent derivative, which is then detected. Quantification is performed using a calibration curve prepared from Voglibose standards.

Conclusion

The synthesis of Voglibose has evolved towards highly efficient, stereoselective chemical methods that ensure high purity and yield. The characterization of Voglibose relies on a suite of analytical techniques, with HPLC being the most prominent for routine quality control. The choice of the specific HPLC method—whether employing UV, refractive index, or fluorescence detection—depends on the required sensitivity and the sample matrix. The detailed protocols and compiled data in this guide serve as a valuable resource for professionals engaged in the synthesis, analysis, and formulation of this important antidiabetic agent.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Voglibose | C10H21NO7 | CID 444020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Voglibose: Overview, Properties and Synthesis from Valiolamine_Chemicalbook [chemicalbook.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Voglibose | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US20050165257A1 - Process for preparation of voglibose - Google Patents [patents.google.com]

- 8. Synthesis of (+)-Voglibose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of voglibose based on a functional chiral auxiliary strategy - American Chemical Society [acs.digitellinc.com]

- 10. eurjchem.com [eurjchem.com]

- 11. Voglibose | 83480-29-9 | MV06910 | Biosynth [biosynth.com]

- 12. CN103588650A - High-purity voglibose and preparation method thereof - Google Patents [patents.google.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. bepls.com [bepls.com]

- 16. Spectroscopic FTIR and NMR study of the interactions of sugars with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pharmacophorejournal.com [pharmacophorejournal.com]

- 20. pickeringlabs.com [pickeringlabs.com]

Voglibose: A Technical Guide on its Core Function as an Alpha-Glucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voglibose is a potent, orally administered alpha-glucosidase inhibitor (AGI) utilized in the management of type 2 diabetes mellitus (T2DM).[1][2] Structurally an N-substituted derivative of valiolamine, voglibose exerts its therapeutic effect by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine.[2][3][4] This inhibition delays the enzymatic digestion of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia (PPHG).[2][3][4] Beyond its primary mechanism, voglibose has been shown to modulate the incretin system, notably by increasing the secretion of glucagon-like peptide-1 (GLP-1).[3][5][6] It is characterized by minimal systemic absorption, acting primarily within the gastrointestinal tract before being excreted.[2][4] This technical guide provides a comprehensive overview of voglibose, detailing its mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

Voglibose (C₁₀H₂₁NO₇) is a synthetic compound derived from valiolamine.[5][7] Its structure is key to its potent inhibitory activity against α-glucosidases.[7]

| Property | Value | Reference |

| Chemical Name | 3,4-Dideoxy-4-[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]-2-C-(hydroxymethyl)-D-epi-inositol | |

| Alternate Names | AO-128, Basen, Glustat, Vocarb | [6][8] |

| Molecular Formula | C₁₀H₂₁NO₇ | [6][7] |

| Molecular Weight | 267.28 g/mol | [6][7] |

| CAS Number | 83480-29-9 | [5][6] |

| Appearance | White to off-white powder | [6] |

Mechanism of Action

Primary Mechanism: Alpha-Glucosidase Inhibition

The primary therapeutic action of voglibose is the competitive inhibition of α-glucosidase enzymes, including sucrase, maltase, and isomaltase, located in the brush border of the small intestine.[3][4][9] These enzymes are critical for the final step of carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable monosaccharides like glucose.[2][4]

By binding to the active sites of these enzymes, voglibose delays the rate of carbohydrate digestion and subsequent glucose absorption.[2][9] This action does not affect the total amount of carbohydrate absorbed but rather slows the process, leading to a blunted and delayed rise in post-meal blood glucose levels.[3] This makes it particularly effective in managing PPHG, a key contributor to the pathophysiology of T2DM.[2][10]

Indirect Mechanism: Incretin System Modulation

Chronic administration of voglibose has been shown to influence the incretin system. By delaying glucose absorption to the lower parts of the intestine, voglibose stimulates L-cells to increase the secretion of GLP-1.[3][5][11] GLP-1 is an insulinotropic hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.[3]

Furthermore, studies in animal models suggest that long-term voglibose treatment can decrease the plasma activity of dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for GLP-1 degradation.[11] This dual action—increasing GLP-1 secretion and reducing its breakdown—leads to higher levels of active GLP-1, contributing to improved glycemic control.[11]

Pharmacokinetics and Pharmacodynamics

Voglibose is characterized by its localized action within the gut, with minimal systemic exposure.[2][4]

| Parameter | Description | Reference |

| Absorption | Slowly and poorly absorbed from the gastrointestinal tract. Plasma concentrations after oral therapeutic doses are often undetectable. | [1][4] |

| Distribution | Primarily acts locally within the gastrointestinal tract. | [2][4] |

| Metabolism | Negligible metabolism in the liver. It is metabolized by intestinal enzymes and microbial flora within the gut. No active metabolites have been identified. | [3][4] |

| Excretion | Predominantly excreted rapidly in the feces. Renal excretion is negligible. | [3][4] |

| Half-life (t½) | Approximately 4.08 hours when co-administered with metformin. | [1] |

| Drug Interactions | Does not significantly impact the pharmacokinetics of co-administered drugs such as warfarin, glibenclamide, or vildagliptin.[4][12] However, co-administration with vildagliptin may reduce vildagliptin plasma levels while enhancing the overall pharmacodynamic response.[13] | [4][12][13] |

Quantitative Data: Efficacy

Voglibose has demonstrated significant efficacy in inhibiting α-glucosidase enzymes and improving glycemic parameters in clinical settings.

In Vitro Enzyme Inhibition

| Enzyme | Inhibitory Potency | Reference |

| Sucrase | IC₅₀: 3.9 nM | |

| Maltase | IC₅₀: 6.4 nM | |

| Sucrase | Kᵢ is ~10⁶ times smaller than Kₘ for sucrose | [5] |

| Maltase | Kᵢ is ~10⁵ times smaller than Kₘ for maltose | [5] |

Clinical Efficacy in Type 2 Diabetes

The following table summarizes data from various clinical trials, highlighting the effect of voglibose on key glycemic markers.

| Study / Comparison | Dosage | Change in HbA1c (%) | Change in Fasting Blood Glucose (FBG) (mg/dL) | Change in Postprandial Blood Glucose (PPBG) (mg/dL) | Reference |

| Voglibose vs. Placebo (IGT) | 0.2 mg TID | N/A (Reduced progression to T2DM by ~40.5%) | N/A | N/A | [3] |

| Voglibose vs. Acarbose | Voglibose: 0.2 mg TID Acarbose: 100 mg TID | Voglibose: -0.28 Acarbose: -0.39 (p<0.001) | No significant reduction | 1-hr PPBG: Voglibose: -20.8, Acarbose: -41.7 | [14] |

| Voglibose + Metformin vs. Metformin alone | Voglibose: 0.2 mg TID | Combo: -1.62 Metformin: -1.31 (p=0.003) | Significant reduction with combo | Significant reduction with combo | [15] |

| Voglibose Monotherapy (Observational Study) | 0.2 or 0.3 mg TID | -0.98 | -27.1 | -52.2 | [16] |

| Voglibose + Repaglinide | Voglibose: 0.3 mg TID | N/A | -42.13 | -61.67 | [17] |

TID: three times a day; IGT: Impaired Glucose Tolerance.

Key Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This assay is fundamental for screening and characterizing α-glucosidase inhibitors like voglibose. The protocol is based on the spectrophotometric determination of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[18][19][20]

Materials:

-

α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae or rat intestine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Voglibose (or test compound) solution of varying concentrations

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)

-

Sodium carbonate (Na₂CO₃) solution (stop solution, e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare enzyme, substrate, and voglibose solutions in the phosphate buffer.

-

Pre-incubation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (e.g., 1 U/mL), and 20 µL of the voglibose solution at various concentrations.[18]

-

Reaction Initiation: Add 20 µL of pNPG solution (e.g., 1 mM) to each well to start the reaction.[18]

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C.[18][19]

-

Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.[18][19]

-

Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[19]

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[18]

-

IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the inhibitor concentrations.[18]

In Vivo Efficacy Assessment in Animal Models

Animal models are crucial for evaluating the pharmacodynamic effects of voglibose on PPHG. A common model uses streptozotocin (STZ)-induced diabetic rats or mice.[21]

Animals:

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week, with free access to a standard diet and water.[21]

-

Induction of Diabetes (if applicable): For diabetic models, diabetes is induced with a single intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm hyperglycemia (e.g., >200 mg/dL).[21]

-

Grouping: Animals are randomly divided into groups (e.g., Normal Control, Diabetic Control, Voglibose-treated, Positive Control).[21][22]

-

Drug Administration: Voglibose is administered orally (e.g., via gavage or mixed in the diet) typically just before a carbohydrate challenge.[5]

-

Carbohydrate Challenge (Oral Starch/Sucrose Tolerance Test): After a fasting period (e.g., 6 hours), animals are given an oral load of starch or sucrose.[23]

-

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at various time points after the carbohydrate load (e.g., 30, 60, 90, 120 minutes).

-

Glucose Measurement: Blood glucose levels are measured using a standard glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between groups to determine the efficacy of voglibose in reducing postprandial glycemic excursion.

Conclusion

Voglibose is a well-established and potent alpha-glucosidase inhibitor with a clear, localized mechanism of action within the gastrointestinal tract.[2][3] Its ability to delay carbohydrate digestion effectively reduces postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.[10] Furthermore, its favorable pharmacokinetic profile, characterized by minimal systemic absorption, contributes to a good safety profile, with gastrointestinal side effects being the most common.[4][14] The additional benefits of modulating the incretin system by increasing active GLP-1 levels further enhance its therapeutic value.[11] The standardized in vitro and in vivo protocols detailed herein provide robust methods for the continued investigation and development of voglibose and other novel alpha-glucosidase inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Voglibose? [synapse.patsnap.com]

- 3. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. scbt.com [scbt.com]

- 7. Voglibose: Overview, Properties and Synthesis from Valiolamine_Chemicalbook [chemicalbook.com]

- 8. Voglibose | C10H21NO7 | CID 444020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chronic administration of voglibose, an alpha-glucosidase inhibitor, increases active glucagon-like peptide-1 levels by increasing its secretion and decreasing dipeptidyl peptidase-4 activity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The alpha-glucosidase inhibitor voglibose (AO-128) does not change pharmacodynamics or pharmacokinetics of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic and pharmacodynamic interaction of vildagliptin and voglibose in Japanese patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of voglibose in comparison with acarbose in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. clinsurggroup.us [clinsurggroup.us]

- 18. pubcompare.ai [pubcompare.ai]

- 19. In vitro α-glucosidase inhibitory assay [protocols.io]

- 20. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. Role of Intestinal Microbiota in Metabolism of Voglibose In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of Voglibose

An In-depth Technical Guide on the Discovery and Development of Voglibose

Executive Summary

Voglibose is a potent, synthetic alpha-glucosidase inhibitor developed for the management of postprandial hyperglycemia (PPHG) in patients with type 2 diabetes mellitus. Discovered in 1981 by Takeda Pharmaceutical Company, it represents a significant advancement in the class of oral anti-diabetic drugs that act locally within the gastrointestinal tract.[1] Its mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays the digestion and absorption of carbohydrates, thereby mitigating sharp increases in post-meal blood glucose levels.[2][3][4] A key characteristic of voglibose is its minimal systemic absorption, which confines its activity to the gut, leading to a favorable safety profile with a negligible risk of hypoglycemia when used as monotherapy.[5][6] First launched in Japan in 1994, clinical development has demonstrated its efficacy in improving glycemic control, both as a monotherapy and in combination with other agents, and has even shown potential in preventing the progression to type 2 diabetes in high-risk individuals.[1][7][8] This document provides a comprehensive technical overview of the discovery, mechanism, synthesis, and clinical development of voglibose for researchers, scientists, and drug development professionals.

History and Discovery

The development of voglibose is rooted in the broader research into alpha-glucosidase inhibitors that began in the 1970s. While the first drug in this class, acarbose, was isolated from bacterial cultures, voglibose was created as a synthetic compound based on sugar derivatives found in Bacillus and Streptomyces species.[9]

Key milestones in its development include:

-

1981: Voglibose was discovered by researchers at Takeda Pharmaceutical Company in Japan.[1][10]

-

1994: Following extensive preclinical and clinical evaluation, it was first approved for clinical use in Japan under the trade name BASEN for the improvement of postprandial hyperglycemia.[1][4][8][11]

-

Post-1994: Its use expanded, and it became a widely prescribed agent in several countries, particularly in Asia, for managing type 2 diabetes.[11] Takeda also initiated further investigations into its potential for treating impaired glucose tolerance (IGT).[4][11]

The development timeline of Voglibose highlights a focused effort to create a potent and well-tolerated agent for managing PPHG.

Chemical Profile and Synthesis

Voglibose is a synthetic derivative of valiolamine.[12] Its chemical name is (1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol, and its chemical formula is C10H21NO7.[1][6]

Chemical Synthesis

An efficient, asymmetric synthesis of (+)-voglibose has been developed, achieving the final product in seven steps from an O-arylated lactic acid derivative.[12][13][14] This approach is noted for its step economy and use of environmentally benign reagents.[15]

Key Steps in the Synthetic Pathway:

-

Amide Coupling: The synthesis begins with the coupling of a known acid and amine, mediated by thionyl chloride, to form an amide.[15]

-

Oxidative Dearomatization: A crucial step involves an oxidative phenol dearomatization process using a hypervalent iodine reagent. This transforms an inert phenol moiety into a more reactive dienone, which is a key precursor for subsequent asymmetric steps.[12][15]

-

Stereoselective Reactions: The synthesis proceeds through several stereoselective reactions, including two epoxidations and an aza-Michael process, to install the five contiguous stereocenters with high precision.[12]

-

Hydrolysis Cascade: A key hydrolysis step leads to the formation of several stereocenters and the simultaneous removal of the chiral auxiliary, simplifying the process.[13][14][16]

This concise synthetic route represents a significant achievement in producing a complex, polyfunctionalized molecule like voglibose efficiently.[12]

Mechanism of Action

Voglibose exerts its therapeutic effect by acting as a competitive inhibitor of alpha-glucosidase enzymes located in the brush border of the small intestine's enterocytes.[3][5]

Core Mechanism:

-

Enzyme Inhibition: Voglibose binds to the active sites of intestinal alpha-glucosidases, such as sucrase, maltase, and isomaltase.[2][4] This inhibition is reversible.[2][3] The inhibitory activity of voglibose on maltase and sucrose is reported to be 190-270 times higher than that of acarbose.[17]

-

Delayed Carbohydrate Digestion: These enzymes are essential for breaking down complex carbohydrates (oligosaccharides and disaccharides) into absorbable monosaccharides like glucose.[4] By inhibiting them, voglibose slows down this digestive process.[5]

-

Reduced Glucose Absorption: The delay in carbohydrate breakdown leads to a more gradual release and absorption of glucose into the bloodstream.[5]

-

Lowered Postprandial Hyperglycemia: This action effectively blunts the sharp spike in blood glucose levels that typically occurs after a meal (PPHG).[3]

Importantly, because voglibose does not stimulate pancreatic insulin secretion, it does not cause hypoglycemia when used as a monotherapy.[5] Some studies also suggest that voglibose treatment can increase the levels of glucagon-like peptide-1 (GLP-1), which has an insulinotropic effect and inhibits glucagon secretion, further contributing to the reduction of postprandial hyperglycemia.[17]

Pharmacokinetics and Preclinical Data

A defining feature of voglibose is its pharmacokinetic profile, which is characterized by minimal systemic absorption.[6] This property confines its therapeutic activity almost exclusively to the gastrointestinal lumen, which is central to its clinical profile and safety.[6]

-

Absorption: After oral administration, voglibose is poorly absorbed from the gastrointestinal tract.[10]

-

Metabolism: It is primarily metabolized by intestinal enzymes and the local microbial flora.[5]

-

Excretion: Due to its poor absorption, it is predominantly excreted in the feces.[5][10]

This localized action results in a favorable systemic safety profile. Preclinical studies and comparative analyses have shown that voglibose has a higher inhibitory activity against specific disaccharidases compared to other agents in its class.[17]

| Parameter | Description | Value/Observation |

| Target Enzymes | Intestinal alpha-glucosidases | Sucrase, Maltase, Isomaltase[2] |

| Inhibitory Activity | Potency relative to Acarbose (for maltose & sucrose) | 190-270 times higher[17] |

| Systemic Absorption | Bioavailability after oral dose | Poor / Minimal[5][10] |

| Primary Site of Action | Location of therapeutic effect | Gastrointestinal Lumen[5][6] |

| Excretion Route | Primary elimination pathway | Feces[5] |

Clinical Development and Efficacy

Voglibose has been evaluated in numerous clinical trials, demonstrating its efficacy and safety in various patient populations.

Prevention of Type 2 Diabetes

A landmark randomized, double-blind, placebo-controlled trial by Kawamori et al. investigated whether voglibose could prevent the development of type 2 diabetes in high-risk Japanese individuals with Impaired Glucose Tolerance (IGT).[7]

Experimental Protocol: Kawamori et al. (2009) IGT Study

-

Study Design: Multicenter, randomized, double-blind, parallel-group trial.[7]

-

Participants: 1,780 eligible patients with IGT, maintained on a standard diet and exercise regimen.[7]

-

Intervention: Patients were randomly assigned to receive oral voglibose (0.2 mg three times a day) or a matching placebo.[7]

-

Primary Endpoint: Time to progression to type 2 diabetes.[7]

-

Secondary Endpoint: Reversion to normoglycemia.[7]

-

Duration: Treatment continued until a primary or secondary endpoint was met, or for a minimum of 3 years, subject to an interim analysis.[7]

The study was stopped after an interim analysis showed a significant benefit for voglibose.[7]

| Outcome | Voglibose Group (n=897) | Placebo Group (n=881) | Hazard Ratio (95% CI) | p-value |

| Progression to T2DM | 50 patients | 106 patients | 0.595 (0.433–0.818) | 0.0014[7] |

| Achieved Normoglycemia | 599 patients | 454 patients | 1.539 (1.357–1.746) | <0.0001[7] |

These results demonstrated that voglibose, in addition to lifestyle modification, can significantly reduce the development of type 2 diabetes in high-risk individuals.[7][18]

Combination Therapy

Voglibose is effective both as a monotherapy and as an add-on to other oral anti-diabetic agents.[2] A 24-week, randomized, double-blind controlled trial compared the efficacy of a fixed-dose combination of voglibose and metformin ("vogmet") to metformin monotherapy in Korean patients.[19]

| Parameter | Vogmet Group | Metformin Group | p-value |

| Baseline HbA1c (%) | ~8.0% | ~8.0% | - |

| Change in HbA1c (%) | -1.62% | -1.31% | 0.003[19] |

| Change in FPG (mg/dL) | Significant reduction | Significant reduction | Better with Vogmet[19] |

| Change in 2h-PPG (mg/dL) | Significant reduction | Significant reduction | Better with Vogmet[19] |

| Change in Body Weight (kg) | -1.63 kg | -0.86 kg | 0.039[19] |

The study concluded that the fixed-dose combination provided superior glycemic control and greater weight loss compared to metformin alone, highlighting the complementary actions of the two agents.[19]

Real-World Evidence

A large-scale, multicenter observational study in India (the VICTORY study) assessed the effectiveness of voglibose in routine clinical practice.[20] After 12 weeks of treatment, patients showed statistically significant reductions in mean HbA1c, fasting blood glucose (FBG), and postprandial blood glucose (PPBG).[20]

| Parameter | Baseline (Mean) | Week 12 (Mean) | Mean Reduction |

| HbA1c (%) | 8.27% | 7.29% | 0.98%[20] |

| FBG (mg/dL) | 146.2 | 119.1 | 27.1[20] |

| PPBG (mg/dL) | 231.9 | 179.7 | 52.2[20] |

The study confirmed the efficacy and tolerability of voglibose in a real-world setting for the Indian population.[20]

Safety and Tolerability

The safety profile of voglibose is largely dictated by its localized mechanism of action.

-

Gastrointestinal Side Effects: Because undigested carbohydrates pass into the lower parts of the intestine, common side effects are gastrointestinal in nature. These include flatulence, abdominal distension, and diarrhea.[5] These effects are generally mild to moderate and tend to diminish with continued treatment.[5]

-

Hypoglycemia: When used as a monotherapy, voglibose does not cause hypoglycemia.[6] However, when used in combination with other agents like sulfonylureas or insulin, the risk of hypoglycemia may increase.[11]

-

Systemic Effects: Due to its minimal systemic absorption, systemic side effects are rare.[6]

Overall, voglibose is considered a well-tolerated and safe agent for the long-term management of PPHG.[2]

References

- 1. Voglibose - Wikipedia [en.wikipedia.org]

- 2. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Voglibose? [synapse.patsnap.com]

- 4. Voglibose | C10H21NO7 | CID 444020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 6. Voglibose | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 7. Voglibose for prevention of type 2 diabetes mellitus: a randomised, double-blind trial in Japanese individuals with impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decoding Voglibose: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 9. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of (+)-Voglibose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of (+)-Voglibose. | Semantic Scholar [semanticscholar.org]

- 17. JCDR - [jcdr.net]

- 18. researchgate.net [researchgate.net]

- 19. Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial [e-dmj.org]

- 20. researchgate.net [researchgate.net]

The Pharmacological Profile of Voglibose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voglibose is a potent α-glucosidase inhibitor used in the management of type 2 diabetes mellitus, primarily to control postprandial hyperglycemia. By competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine, voglibose delays carbohydrate digestion and glucose absorption. Its pharmacological action is largely confined to the gastrointestinal tract due to minimal systemic absorption, which contributes to a favorable safety profile with a low risk of hypoglycemia. Beyond its primary glycemic control, voglibose has been shown to modulate incretin hormone secretion, notably increasing glucagon-like peptide-1 (GLP-1), and may exert anti-inflammatory effects within the intestine. This technical guide provides an in-depth review of the pharmacological profile of voglibose, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

Voglibose is a synthetic compound that acts as a competitive inhibitor of α-glucosidase enzymes, including sucrase, maltase, and isomaltase, located in the brush border of the small intestine.[1][2] This inhibition is reversible and potent, effectively slowing the breakdown of complex carbohydrates (disaccharides, oligosaccharides, and polysaccharides) into absorbable monosaccharides like glucose.[1][3] The delayed digestion and subsequent absorption of carbohydrates lead to a blunted and delayed rise in postprandial blood glucose levels.[4]

Secondary Mechanisms

Recent studies have elucidated secondary mechanisms that contribute to the therapeutic effects of voglibose:

-

Incretin (GLP-1) Secretion: By delaying carbohydrate absorption to the distal small intestine, voglibose stimulates L-cells to increase the secretion of glucagon-like peptide-1 (GLP-1).[5][6] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.[1] Chronic treatment with voglibose has also been shown to decrease the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme that degrades GLP-1, further increasing active GLP-1 levels.[5]

-

Anti-inflammatory Effects: Voglibose has demonstrated anti-inflammatory properties within the ileum. It has been shown to reduce the expression of pro-inflammatory markers like nuclear factor kappa B (NF-κB) and attenuate endoplasmic reticulum (ER) stress, which are implicated in intestinal inflammation and metabolic disease.[3][7]

The signaling pathway for voglibose's mechanism of action is visualized below.

References

- 1. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ijher.thieme.in [ijher.thieme.in]

- 5. Chronic administration of voglibose, an alpha-glucosidase inhibitor, increases active glucagon-like peptide-1 levels by increasing its secretion and decreasing dipeptidyl peptidase-4 activity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. msjonline.org [msjonline.org]

Preclinical Evaluation of Voglibose in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of voglibose in various animal models. Voglibose is an alpha-glucosidase inhibitor that plays a crucial role in managing postprandial hyperglycemia by delaying carbohydrate absorption in the small intestine. Preclinical animal studies are fundamental in elucidating its therapeutic mechanisms and potential applications beyond glycemic control.

Core Mechanism of Action

Voglibose primarily functions by competitively and reversibly inhibiting α-glucosidase enzymes located in the brush border of the small intestine.[1][2][3] These enzymes are essential for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[2][3] By impeding this process, voglibose slows down carbohydrate digestion and absorption, which in turn reduces the sharp increase in blood glucose levels after a meal.[1][2][3]

Beyond this primary mechanism, preclinical studies have revealed that voglibose administration can also increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[1] Chronic treatment with voglibose has been shown to decrease the activity of dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for GLP-1 degradation, further augmenting active GLP-1 levels.[4]

Figure 1: Voglibose's dual mechanism on glucose absorption and incretin pathway.

Evaluation in Animal Models of Diabetes

Genetic and diet-induced rodent models are standard for assessing anti-diabetic agents.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial experiment to evaluate how quickly an administered glucose load is cleared from the bloodstream.[5]

-

Animal Fasting: Mice are typically fasted for 4-6 hours or overnight (16-18 hours) with free access to water.[5][6][7][8]

-

Baseline Measurement (t=0): A baseline blood glucose level is measured from a small blood sample obtained via a tail prick.[5][8]

-

Glucose Administration: A bolus dose of glucose (e.g., 1g/kg or 2g/kg body weight) is administered orally via gavage.[7][8]

-

Blood Sampling: Blood glucose levels are subsequently measured at specific time points, commonly 15, 30, 60, and 120 minutes after the glucose challenge.[5][8]

-

Voglibose Administration: In treatment groups, voglibose is administered orally prior to the glucose gavage, according to the specific study design.

Figure 2: A typical experimental workflow for an Oral Glucose Tolerance Test.

Quantitative Data from Diabetes Animal Models

The following table summarizes key findings from preclinical studies of voglibose in diabetic animal models.

| Animal Model | Voglibose Dose/Administration | Key Findings | Reference |

| db/db Mice | In drinking water | Significantly suppressed the development of azoxymethane-induced colorectal neoplastic lesions. Reduced serum glucose levels. | [9] |

| ob/ob Mice | 0.001% and 0.005% in diet (chronic) | Increased plasma active GLP-1 by 1.9- to 4.1-fold. Decreased plasma DPP-4 activity by 40-51%. Increased GLP-1 content in the lower intestine and colon. | [4] |

Evaluation in Animal Models of Obesity and Metabolic Syndrome

High-fat diet (HFD)-induced obesity models in rodents are widely used as they replicate many features of human metabolic syndrome.[10][11][12][13]

Experimental Protocol: High-Fat Diet (HFD) Induced Obesity

-

Induction of Obesity: Animals (e.g., C57BL/6 mice) are fed a high-fat diet (typically 45-60% of calories from fat) for an extended period (e.g., 12 weeks) to induce obesity and related metabolic changes.[10][11][14]

-

Group Allocation: Animals are randomly assigned to different groups: Control Diet, High-Fat Diet (HF), and High-Fat Diet + Voglibose (VO).

-

Voglibose Administration: Voglibose is typically supplemented in the diet or administered via oral gavage for the duration of the study.

-

Parameter Measurement: Throughout and at the end of the study, various parameters are measured, including body weight, food intake, serum lipid profiles (triglycerides, total cholesterol), and glucose levels.

Quantitative Data from Obesity Animal Models

Voglibose has demonstrated beneficial effects on body weight and lipid metabolism in diet-induced obese animal models.

| Animal Model | Voglibose Dose/Administration | Key Findings | Reference |

| High-Fat Diet Obese Mice (C57BL/6) | Supplemented in high-fat diet for 12 weeks | Significantly lower total body weight gain compared to HF group. Improved blood glucose, triglyceride, and total cholesterol levels. Decreased the ratio of Firmicutes to Bacteroidetes in gut microbiota. Increased circulating levels of taurocholic and cholic acid. | [15] |

| High-Fat, High-Fructose Diet Mice (C57BL/6J) | Administered for 10 weeks after NAFLD induction | Improved hepatic steatosis, inflammation, and fibrosis. Significantly downregulated hepatic lipogenesis markers. | [16][17][18] |

Effects on Gut Microbiota and Bile Acid Metabolism

Preclinical evidence suggests that voglibose's metabolic benefits may extend beyond its direct enzymatic inhibition. In HFD-fed mice, voglibose administration altered the gut microbiota composition, notably decreasing the Firmicutes to Bacteroidetes ratio, which is often elevated in obesity.[15] This was accompanied by significant changes in bile acid profiles, with increased circulating levels of primary bile acids (taurocholic and cholic acid).[15] These findings suggest that voglibose may exert systemic effects on weight and lipid metabolism through modulation of the gut-bile acid axis.[15] It is also understood that intestinal microbiota play a role in the metabolism of voglibose itself.[19][20][21]

Evaluation in Other Disease Models

The effects of voglibose have been explored in other preclinical models, revealing potential therapeutic applications.

-

Non-Alcoholic Fatty Liver Disease (NAFLD): In a high-fat, high-fructose diet-induced mouse model of NAFLD, voglibose treatment for 10 weeks significantly improved hepatic steatosis, inflammation, and fibrosis.[16][17][18] The mechanism is believed to involve the suppression of hepatic de novo lipogenesis by reducing glucose influx to the liver.[16][17][18]

-

Colorectal Cancer: In diabetic and obese db/db mice, voglibose administration significantly suppressed the development of azoxymethane (AOM)-induced colorectal pre-neoplastic lesions.[9] This effect is thought to be mediated by improving inflammation, reducing oxidative stress, and suppressing the insulin-like growth factor (IGF) signaling pathway in the colonic mucosa.[9]

Figure 3: Logical relationships of voglibose's effects observed in animal models.

Conclusion

Preclinical evaluations in diverse animal models have robustly characterized the efficacy of voglibose. Beyond its established role as an alpha-glucosidase inhibitor for glycemic control, these studies provide compelling evidence for its broader metabolic benefits. Voglibose has been shown to favorably modulate body weight, improve lipid profiles, alter gut microbiota, and exert protective effects in models of NAFLD and colorectal cancer. These findings underscore the value of animal models in uncovering the pleiotropic effects of therapeutic agents and support further investigation into the expanded clinical utility of voglibose.

References

- 1. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 3. What is the mechanism of Voglibose? [synapse.patsnap.com]

- 4. mcpharmacol.com [mcpharmacol.com]

- 5. vmmpc.org [vmmpc.org]

- 6. biorxiv.org [biorxiv.org]

- 7. protocols.io [protocols.io]

- 8. mmpc.org [mmpc.org]

- 9. Alpha-Glucosidase Inhibitor Voglibose Suppresses Azoxymethane-Induced Colonic Preneoplastic Lesions in Diabetic and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-fat diet-induced obesity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] High-fat diet-induced obesity in animal models | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. Beneficial effects of voglibose administration on body weight and lipid metabolism via gastrointestinal bile acid modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The effects of the voglibose on non-alcoholic fatty liver disease in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effects of the voglibose on non-alcoholic fatty liver disease in mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of Intestinal Microbiota in Metabolism of Voglibose In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Role of Intestinal Microbiota in Metabolism of Voglibose In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Intestinal Targets of Voglibose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voglibose is an alpha-glucosidase inhibitor (AGI) widely utilized in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its action within the small intestine, where it modulates carbohydrate digestion and absorption. This technical guide provides an in-depth exploration of the cellular targets of Voglibose in the small intestine, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Primary Cellular Targets: Intestinal Alpha-Glucosidases

The principal cellular targets of Voglibose are the α-glucosidase enzymes located on the brush border of intestinal enterocytes.[1][2] These enzymes are responsible for the final step in the digestion of complex carbohydrates into absorbable monosaccharides. Voglibose acts as a competitive and reversible inhibitor of these enzymes, effectively delaying glucose absorption and thereby reducing postprandial hyperglycemia.[1] The key intestinal α-glucosidases inhibited by Voglibose include sucrase, maltase, and isomaltase.[1]

Quantitative Data: Inhibitory Potency of Voglibose

| Enzyme | Species/Source | IC50 (µM) | Reference |

| Sucrase | Rat | 0.07 | [3] |

| Isomaltase | Rat | 0.16 | [3] |

| Maltase | Rat | 0.11 | [3] |

| α-Glucosidase (lysosomal) | Human | 5.6 | [3] |

Secondary and Indirect Cellular Effects

Beyond its direct inhibition of α-glucosidases, Voglibose elicits a cascade of secondary effects within the small intestine that contribute to its overall therapeutic profile. These effects are largely considered to be an indirect consequence of delayed carbohydrate absorption.

Modulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

Voglibose administration has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[1] This is thought to occur because the delayed digestion of carbohydrates allows more undigested nutrients to reach the distal small intestine, where they stimulate intestinal L-cells to release GLP-1.

Anti-inflammatory Effects and NF-κB Signaling

Studies have indicated that Voglibose may exert anti-inflammatory effects in the intestine. This is potentially mediated by the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The precise mechanism is believed to be indirect, arising from alterations in the gut microbiota and glucose metabolism due to α-glucosidase inhibition, rather than a direct interaction of Voglibose with inflammatory cells.

Regulation of Endoplasmic Reticulum (ER) Stress

Voglibose has also been associated with the attenuation of endoplasmic reticulum (ER) stress in intestinal cells. ER stress is a condition of cellular stress induced by a variety of factors, including metabolic dysregulation. By improving glycemic control and potentially modulating the gut environment, Voglibose may indirectly alleviate ER stress in enterocytes.

Signaling Pathways and Experimental Workflows

Voglibose Mechanism of Action and Downstream Effects

Caption: Mechanism of Voglibose action and its downstream effects.

Experimental Workflow for In Vitro α-Glucosidase Inhibition Assay

Caption: Workflow for determining α-glucosidase inhibition.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a synthesized methodology based on common practices for determining the inhibitory activity of compounds against α-glucosidase.

1. Materials and Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae or mammalian intestinal acetone powder

-

Voglibose (as the test inhibitor)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the well should be optimized for linear reaction kinetics.

-

Prepare a series of dilutions of Voglibose in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare the Na2CO3 stop solution.

3. Assay Procedure:

-

Add 50 µL of phosphate buffer to each well of a 96-well plate.

-

Add 10 µL of the α-glucosidase solution to each well.

-

Add 20 µL of the Voglibose dilutions to the test wells. For the control wells, add 20 µL of phosphate buffer.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of the Na2CO3 solution to each well.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

4. Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Voglibose concentration and fitting the data to a dose-response curve.

Cellular GLP-1 Secretion Assay

This protocol describes a general method for measuring GLP-1 secretion from intestinal L-cells in culture, such as the STC-1 or NCI-H716 cell lines.

1. Cell Culture:

-

Culture STC-1 or NCI-H716 cells in the appropriate medium and conditions until they reach a suitable confluency for the assay.

2. Reagents:

-

Test compounds (e.g., Voglibose and a carbohydrate substrate like maltose)

-

DPP-4 inhibitor (to prevent GLP-1 degradation)

-

Lysis buffer

-

GLP-1 ELISA kit

3. Assay Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere and grow.

-

Wash the cells with a serum-free medium or a suitable buffer.

-

Pre-incubate the cells with Voglibose for a defined period.

-

Stimulate the cells with a carbohydrate substrate (e.g., maltose) in the presence of a DPP-4 inhibitor.

-

Incubate for a specified time (e.g., 2 hours) to allow for GLP-1 secretion.

-

Collect the cell culture supernatant.

-

Lyse the cells to determine the total protein content for normalization.

-

Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

4. Data Analysis:

-

Normalize the secreted GLP-1 levels to the total protein content of the cell lysate.

-

Compare the GLP-1 secretion in Voglibose-treated cells to that in untreated control cells.

Western Blot Analysis for NF-κB Activation

This is a general procedure for assessing the activation of the NF-κB pathway in intestinal cells.

1. Cell Treatment and Lysis:

-

Treat intestinal cells (e.g., Caco-2) with Voglibose and/or an inflammatory stimulus (e.g., TNF-α).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

2. SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of an NF-κB subunit (e.g., phospho-p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Compare the levels of phosphorylated NF-κB in treated cells versus control cells.

Conclusion

The primary cellular targets of Voglibose in the small intestine are unequivocally the α-glucosidase enzymes on the brush border of enterocytes. By competitively inhibiting these enzymes, Voglibose effectively delays carbohydrate digestion and glucose absorption. The subsequent effects on GLP-1 secretion, intestinal inflammation, and ER stress are largely considered to be indirect consequences of this primary mechanism of action. This in-depth understanding of Voglibose's intestinal targets and the downstream cellular events provides a solid foundation for further research and the development of novel therapeutic strategies for metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for Voglibose Enzymatic Assay for Alpha-Glucosidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voglibose is a potent synthetic inhibitor of alpha-glucosidase, an enzyme crucial for the digestion of carbohydrates. By competitively and reversibly inhibiting alpha-glucosidases in the brush border of the small intestine, voglibose delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This mechanism effectively reduces postprandial hyperglycemia, making it a valuable therapeutic agent in the management of type 2 diabetes mellitus.

These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of voglibose against alpha-glucosidase. The protocol covers the determination of the half-maximal inhibitory concentration (IC50) and the kinetic analysis of the inhibition mechanism.

Mechanism of Action: Voglibose as an Alpha-Glucosidase Inhibitor

Alpha-glucosidase, located in the brush border of the small intestine, is responsible for the hydrolysis of oligosaccharides and disaccharides into monosaccharides, which are then absorbed into the bloodstream. Voglibose, a valiolamine derivative, mimics the structure of a carbohydrate substrate. It binds to the active site of alpha-glucosidase with high affinity, thereby preventing the binding of the natural carbohydrate substrates. This competitive inhibition slows down the rate of carbohydrate digestion, leading to a blunted and delayed rise in post-meal blood glucose levels.

Figure 1: Mechanism of alpha-glucosidase inhibition by voglibose.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for determining the IC50 value of voglibose and for conducting a kinetic analysis of its inhibitory action on alpha-glucosidase.

Materials and Reagents

-

Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)

-

Inhibitor: Voglibose (e.g., Sigma-Aldrich, V203)

-

Positive Control: Acarbose (e.g., Sigma-Aldrich, A8980)

-

Buffer: 0.1 M Sodium phosphate buffer (pH 6.8)

-

Stop Solution: 0.1 M Sodium carbonate (Na₂CO₃)

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving voglibose and acarbose initially.

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

-

Pipettes and tips

-

Sterile deionized water

Preparation of Solutions

-

0.1 M Sodium Phosphate Buffer (pH 6.8): Prepare solutions of 0.1 M Sodium phosphate monobasic and 0.1 M Sodium phosphate dibasic. Mix them until the pH reaches 6.8.

-

α-Glucosidase Solution (0.5 U/mL): Dissolve the lyophilized powder in cold 0.1 M sodium phosphate buffer (pH 6.8) to obtain a stock solution. Dilute the stock solution with the same buffer to a final concentration of 0.5 U/mL just before the assay.

-

pNPG Solution (5 mM): Dissolve pNPG in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.

-

Voglibose Stock Solution (1 mg/mL): Dissolve voglibose in DMSO.

-

Voglibose Working Solutions: Prepare a series of dilutions of the voglibose stock solution in 0.1 M sodium phosphate buffer (pH 6.8) to obtain final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Acarbose (Positive Control) Solutions: Prepare working solutions of acarbose in a similar concentration range to voglibose.

-

0.1 M Sodium Carbonate (Stop Solution): Dissolve sodium carbonate in deionized water.

Experimental Workflow: IC50 Determination

Figure 2: Experimental workflow for IC50 determination.

Assay Protocol for IC50 Determination

-

In a 96-well microplate, add the following to each well:

-

Control: 20 µL of 0.1 M sodium phosphate buffer (pH 6.8)

-

Voglibose: 20 µL of each voglibose working solution

-

Positive Control: 20 µL of each acarbose working solution

-

-

Add 20 µL of the 0.5 U/mL α-glucosidase solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 80 µL of 0.1 M sodium carbonate solution to each well.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (enzyme + buffer + substrate)

-

A_sample is the absorbance of the sample (enzyme + inhibitor + substrate)

-

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol for Kinetic Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic study is performed. This involves measuring the rate of the enzymatic reaction at various substrate (pNPG) concentrations in the presence and absence of the inhibitor (voglibose).

-

Prepare a series of pNPG solutions with varying concentrations (e.g., 0.5, 1, 2, 4, 8 mM) in 0.1 M sodium phosphate buffer (pH 6.8).

-

Set up reactions in a 96-well plate as for the IC50 determination, but for each pNPG concentration, include a control (no inhibitor) and at least two different fixed concentrations of voglibose (e.g., near the IC50 and twice the IC50).

-

Follow the same incubation and measurement steps as the IC50 assay.

-

Calculate the reaction velocity (V) for each concentration of substrate and inhibitor. The velocity is proportional to the change in absorbance per unit of time.

-

Construct a Lineweaver-Burk plot by plotting 1/V (y-axis) against 1/[S] (x-axis), where [S] is the substrate concentration.

-

Analyze the plot:

-

Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

-

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Inhibition of α-Glucosidase by Voglibose and Acarbose

| Inhibitor | Concentration (µM) | % Inhibition (Mean ± SD) |

| Voglibose | 0.1 | 15.2 ± 2.1 |

| 1 | 35.8 ± 3.5 | |

| 10 | 68.4 ± 4.2 | |

| 50 | 92.1 ± 1.8 | |

| 100 | 98.5 ± 0.9 | |

| Acarbose | 1 | 12.5 ± 1.9 |

| 10 | 30.1 ± 2.8 | |

| 50 | 55.7 ± 3.1 | |

| 100 | 75.3 ± 2.5 | |

| 200 | 90.6 ± 1.5 |

Table 2: IC50 Values for α-Glucosidase Inhibition

| Inhibitor | IC50 (µM) |

| Voglibose | 8.5 |

| Acarbose | 65.2 |

Table 3: Kinetic Parameters of α-Glucosidase in the Presence of Voglibose

| Voglibose (µM) | Km (mM) | Vmax (µmol/min) |

| 0 (Control) | 2.5 | 0.1 |

| 5 | 5.2 | 0.1 |